

Application Note: NMR Analysis of 3-Methyl-2-(4-nitrophenyl)pyridine

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Compound of Interest		
Compound Name:	3-Methyl-2-(4-nitrophenyl)pyridine	
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Abstract

This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) analysis of **3-Methyl-2-(4-nitrophenyl)pyridine**, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of public domain experimental NMR data for this specific compound, this application note outlines a comprehensive methodology for its analysis and presents predicted ¹H and ¹³C NMR spectral data based on analogous compounds. This guide is intended to assist researchers in the structural elucidation and characterization of this and similar molecules.

Introduction

3-Methyl-2-(4-nitrophenyl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a methyl group and a 4-nitrophenyl group. The electronic properties of the nitro group and the steric influence of the methyl group are expected to significantly influence the chemical environment of the protons and carbons within the molecule, making NMR spectroscopy an essential tool for its structural verification and the study of its electronic and conformational properties. This application note details the necessary steps for sample preparation, NMR data acquisition, and provides an interpretation of the expected spectral data.



Predicted NMR Spectral Data

While experimental spectra for **3-Methyl-2-(4-nitrophenyl)pyridine** are not readily available in the public domain, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the known spectral data of the analogous compound **3-Methyl-2-phenylpyridine**[1] and established substituent effects in pyridine and benzene rings.

Table 1: Predicted ¹H NMR Data for **3-Methyl-2-(4-nitrophenyl)pyridine**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-6' (Pyridine)	8.60 - 8.70	d	~4.8
H-2, H-6 (Nitrophenyl)	8.25 - 8.35	d	~8.8
H-4' (Pyridine)	7.70 - 7.80	d	~7.8
H-3, H-5 (Nitrophenyl)	7.65 - 7.75	d	~8.8
H-5' (Pyridine)	7.25 - 7.35	dd	~7.8, 4.8
CH₃ (Methyl)	2.40 - 2.50	S	-

Table 2: Predicted ¹³C NMR Data for **3-Methyl-2-(4-nitrophenyl)pyridine**



Carbon Assignment	Predicted Chemical Shift (δ, ppm)
C-2' (Pyridine)	157 - 159
C-4 (Nitrophenyl)	147 - 149
C-6' (Pyridine)	148 - 150
C-1 (Nitrophenyl)	145 - 147
C-4' (Pyridine)	137 - 139
C-3' (Pyridine)	132 - 134
C-2, C-6 (Nitrophenyl)	129 - 131
C-3, C-5 (Nitrophenyl)	123 - 125
C-5' (Pyridine)	122 - 124
CH₃ (Methyl)	19 - 21

Experimental Protocols

The following protocols provide a detailed methodology for the NMR analysis of **3-Methyl-2-(4-nitrophenyl)pyridine**.

Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra. The following steps outline the standard procedure for a small organic molecule.

- Weighing the Sample: Accurately weigh 5-10 mg of 3-Methyl-2-(4-nitrophenyl)pyridine for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis, into a clean, dry vial.
- Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble.
 Chloroform-d (CDCl₃) is a common choice for many organic molecules.
- Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.
- Vortexing: Gently vortex the vial to ensure complete dissolution of the sample.



- Filtration: To remove any particulate matter, filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.
- Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.

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References

- 1. rsc.org [rsc.org]
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